Methyl 5-chloro-6-fluoronicotinate
Overview
Description
Methyl 5-chloro-6-fluoronicotinate is an organic compound with the molecular formula C7H5ClFNO2 and a molecular weight of 189.57 g/mol . It is a derivative of nicotinic acid, featuring both chlorine and fluorine substituents on the pyridine ring. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-chloro-6-fluoronicotinate can be synthesized through a fluoride-chloride exchange reaction. This involves the nucleophilic displacement of chlorine in the pyridine ring by fluorine. One common method starts with methyl 5,6-dichloronicotinate, which undergoes a fluoride-chloride exchange to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar fluoride-chloride exchange reactions. The process is optimized for high yield and purity, often employing automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-6-fluoronicotinate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine or fluorine atoms can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium fluoride or potassium fluoride for the fluoride-chloride exchange.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinates, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
Methyl 5-chloro-6-fluoronicotinate is used in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It is investigated for potential therapeutic applications, including drug development.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5-chloro-6-fluoronicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloronicotinate
- Methyl 6-fluoronicotinate
- Methyl 5,6-dichloronicotinate
Uniqueness
Methyl 5-chloro-6-fluoronicotinate is unique due to the presence of both chlorine and fluorine substituents on the pyridine ring. This dual substitution imparts distinct chemical properties, such as increased reactivity and specific binding affinities, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
methyl 5-chloro-6-fluoropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLBXPUJKGKFPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670609 | |
Record name | Methyl 5-chloro-6-fluoropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171918-85-6 | |
Record name | Methyl 5-chloro-6-fluoropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.